molecular formula C8H9ClN2O3 B12955679 Ethyl 2-(6-chloro-5-oxo-5,6-dihydropyrazin-2-yl)acetate

Ethyl 2-(6-chloro-5-oxo-5,6-dihydropyrazin-2-yl)acetate

Cat. No.: B12955679
M. Wt: 216.62 g/mol
InChI Key: XBSLTVVELNLXCJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-chloro-5-oxo-5,6-dihydropyrazin-2-yl)acetate typically involves the reaction of ethyl chlorooxoacetate with a suitable pyrazine derivative. The reaction conditions often include the use of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-chloro-5-oxo-5,6-dihydropyrazin-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups such as hydroxyl, amino, or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or ammonia (NH₃) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 2-(6-chloro-5-oxo-5,6-dihydropyrazin-2-yl)acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(6-chloro-5-oxo-5,6-dihydropyrazin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Ethyl 2-(6-chloro-5-oxo-5,6-dihydropyrazin-2-yl)acetate can be compared with other similar compounds, such as:

    Ethyl 2-(6-chloropyridin-2-yl)acetate: This compound has a similar structure but contains a pyridine ring instead of a pyrazine ring.

    Ethyl chlorooxoacetate: This compound is a precursor in the synthesis of this compound and has different reactivity and applications.

Properties

Molecular Formula

C8H9ClN2O3

Molecular Weight

216.62 g/mol

IUPAC Name

ethyl 2-(2-chloro-3-oxo-2H-pyrazin-6-yl)acetate

InChI

InChI=1S/C8H9ClN2O3/c1-2-14-6(12)3-5-4-10-8(13)7(9)11-5/h4,7H,2-3H2,1H3

InChI Key

XBSLTVVELNLXCJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC(C(=O)N=C1)Cl

Origin of Product

United States

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